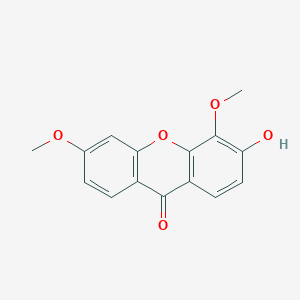

3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one

Description

Structure

3D Structure

Properties

CAS No. |

872881-76-0 |

|---|---|

Molecular Formula |

C15H12O5 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

3-hydroxy-4,6-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O5/c1-18-8-3-4-9-12(7-8)20-14-10(13(9)17)5-6-11(16)15(14)19-2/h3-7,16H,1-2H3 |

InChI Key |

IBSCKEWUTXBPBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=C(C=C3)O)OC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Investigations

Isolation from Botanical Sources

The chemical compound 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one was first identified and isolated from the roots of the plant species Securidaca inappendiculata, a member of the Polygalaceae family. researchgate.net In a phytochemical investigation, this compound was one of three new natural products discovered, alongside 2-methoxy-3,4-(methylenedioxy)benzophenone and 4-hydroxy-2,3-dimethoxybenzophenone. researchgate.net

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis and confirmed by X-ray crystallographic diffraction. researchgate.net This rigorous characterization established its precise molecular architecture. Further studies on S. inappendiculata have revealed a rich and diverse profile of xanthones, with more than 70 different derivatives isolated from its stems and roots, underscoring the plant's significance as a prolific source of these compounds. researchgate.netresearchgate.netresearchgate.net The presence of such a wide array of xanthones has also been noted in the related species Securidaca longepedunculata. researchgate.net

Xanthones, as a class of secondary metabolites, are not exclusive to Securidaca but are widely distributed throughout the plant kingdom. nih.gov Higher plants are the most common source, with significant occurrences in several plant families. nih.gov A comparative analysis highlights the prevalence of these compounds in families such as Polygalaceae, Gentianaceae, Guttiferae (also known as Clusiaceae), and Moraceae. nih.govnih.gov

The family Guttiferae, in particular, is a well-known source of a vast array of xanthones. nih.govnih.gov For instance, extensive research on species like Garcinia mangostana has led to the isolation of numerous prenylated xanthones. nih.gov Similarly, the Gentianaceae family has been a subject of interest since the very first natural xanthone (B1684191), gentisin, was isolated from Gentiana lutea. nih.govrsc.org The Clusiaceae family is also recognized for producing a variety of xanthone structures. nih.govwikipedia.org The widespread yet specific distribution of these compounds across these families makes them valuable for chemotaxonomic studies, helping to delineate relationships between different plant species. researchgate.net

| Plant Family | Notable Genera | References |

|---|---|---|

| Polygalaceae | Securidaca, Polygala | researchgate.netnih.gov |

| Gentianaceae | Gentiana, Swertia, Centaurium | nih.govnih.govrsc.org |

| Guttiferae (Clusiaceae) | Garcinia, Calophyllum, Symphonia | nih.govnih.govnih.gov |

| Moraceae | Morus | nih.gov |

| Hypericaceae | Hypericum | nih.govnih.gov |

Beyond the plant kingdom, xanthone derivatives are also produced by various fungi and lichens. nih.govqut.edu.auresearchgate.net While plants account for the vast majority (approximately 80%) of known natural xanthones, non-lichenized fungi contribute about 15%, and lichens make up the remaining 5%. nih.govmdpi.com

The biosynthesis of xanthones in fungi and lichens follows a distinct pathway compared to plants. nih.govnih.gov In these organisms, the xanthone core is derived entirely from a polyketide pathway. nih.govresearchgate.netnih.gov This contrasts with the plant pathway, which involves intermediates from both the shikimate and acetate (B1210297) pathways. mdpi.com This fundamental difference in biosynthesis often leads to unique substitution patterns on the xanthone scaffold. For example, most lichen xanthones feature a methyl group at position 8, a direct consequence of their polyketide origin. mdpi.com

Elucidation of Biogenetic Pathways

The biosynthesis of xanthones in plants is intrinsically linked to benzophenone (B1666685) intermediates. researchgate.netrsc.org The established pathway involves the shikimate and acetate pathways, which ultimately lead to the formation of a key benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone. nih.govnih.govmdpi.com This central molecule is formed through the condensation of a benzoyl-CoA derivative (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway), a reaction catalyzed by benzophenone synthase. mdpi.comresearchgate.net

This benzophenone intermediate then undergoes a regioselective oxidative coupling reaction, an intramolecular cyclization that forms the characteristic tricyclic xanthone ring system. nih.govrsc.org This crucial step is catalyzed by enzymes believed to be cytochrome P450 oxidases, which are referred to as xanthone synthases. mdpi.comresearchgate.net The presence of benzophenone derivatives alongside xanthones in plant extracts, such as in S. inappendiculata and Gentiana lutea, provides strong evidence for this precursor-product relationship. researchgate.netrsc.org

The co-isolation of this compound with the benzophenones 2-methoxy-3,4-(methylenedioxy)benzophenone and 4-hydroxy-2,3-dimethoxybenzophenone from the roots of S. inappendiculata suggests a direct biogenetic link. researchgate.net It is hypothesized that plant xanthones are formed through the dehydration of 2,2'-dihydroxybenzophenones. researchgate.net

The structural diversity of xanthones found within a single plant like S. inappendiculata arises from subsequent modifications to the core xanthone scaffold. researchgate.net After the initial cyclization of the benzophenone precursor, a variety of enzymatic reactions, including hydroxylation, methylation, and glycosylation, lead to the wide range of derivatives observed. rsc.org The specific substitution pattern of this compound is a result of such downstream modifications. The proposed biogenetic scheme suggests that the co-occurring benzophenones and xanthones are part of the same metabolic cascade, representing different stages of biosynthesis and transformation within the plant. researchgate.net

| Compound Name |

|---|

| This compound |

| 2-methoxy-3,4-(methylenedioxy)benzophenone |

| 4-hydroxy-2,3-dimethoxybenzophenone |

| 2,3′,4,6-Tetrahydroxybenzophenone |

| gentisin |

Chemical Synthesis and Derivatization Strategies for Xanthones

Foundational Synthetic Methodologies for the Xanthone (B1684191) Core

The construction of the core xanthone structure can be achieved through several established synthetic routes. The most prevalent strategies involve the formation of key intermediates like benzophenones or diphenyl ethers, followed by cyclization to form the central pyrone ring. up.ptnih.govnih.gov

A widely employed two-step strategy for xanthone synthesis proceeds through a benzophenone (B1666685) intermediate. researchgate.netresearchgate.net This approach typically begins with the Friedel–Crafts acylation of a phenol (B47542) derivative with a substituted benzoyl chloride to form a 2,2'-dihydroxybenzophenone (B146640). up.pt The subsequent step involves the cyclization of this benzophenone intermediate to yield the xanthone core. up.ptnih.gov

This ring closure is essentially a dehydration process that can be promoted under various conditions. researchgate.net For the reaction to proceed directly to the xanthone, the 2,2′-dihydroxybenzophenone intermediate must contain an additional hydroxyl group in a position that facilitates cyclization. rsc.org If this is not the case, a separate cyclization step is necessary. rsc.orgresearchgate.net The biosynthesis of xanthones in plants also proceeds via benzophenone intermediates, where regioselective oxidative coupling leads to the formation of the xanthone ring structure. nih.govmdpi.com

Table 1: Overview of Benzophenone Cyclization Strategies

| Method | Description | Key Intermediates | Typical Conditions |

| Friedel-Crafts Acylation & Cyclization | A two-step process involving initial acylation to form a benzophenone, followed by a ring-closing reaction. | 2,2'-Dihydroxybenzophenones | Acid catalysts, heat |

| Oxidative Coupling | Mimics biosynthetic pathways where intramolecular coupling of a benzophenone precursor forms the xanthone ring. | Tetrahydroxybenzophenones | Oxidizing agents, enzymes |

| Tandem Nucleophilic Coupling & Cyclization | A reaction involving an aryne intermediate that couples with a benzoate (B1203000) and then undergoes intramolecular electrophilic cyclization. | Aryne, Benzoate | Cesium fluoride (B91410) (CsF) |

One of the most classical and direct methods for synthesizing hydroxyxanthones is the Grover, Shah, and Shah (GSS) reaction. nih.govrsc.org This one-pot synthesis involves the condensation of a salicylic (B10762653) acid derivative with a phenol derivative. researchgate.netrsc.org The reaction is typically catalyzed by a mixture of zinc chloride (ZnCl₂) and phosphoryl chloride (POCl₃) under thermal conditions. rsc.orgresearchgate.net The mechanism is thought to involve an initial Friedel–Crafts acylation to form a benzophenone intermediate, which then undergoes in-situ cyclization. rsc.org

A significant improvement to this condensation approach is the use of Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). nih.govtubitak.gov.tr This reagent is highly effective for acylation reactions and often leads to the direct formation of the xanthone product in high yields (80-95%), without the isolation of the benzophenone intermediate. nih.govresearchgate.net However, the success of this method is highly dependent on the electronic nature of the phenol substrate; it is most effective with electron-rich phenols like phloroglucinol (B13840) derivatives. nih.govtubitak.gov.tr With less reactive phenols, such as resorcinol, the reaction may stop at the benzophenone stage, requiring a separate cyclization step. tubitak.gov.trresearchgate.net

An alternative two-step approach to the xanthone scaffold involves the initial formation of a 2-aryloxybenzoic acid (a diphenyl ether derivative), followed by an intramolecular electrophilic cycloacylation to close the pyrone ring. up.ptnih.gov The initial diaryl ether synthesis is often accomplished via an Ullmann condensation, which involves the reaction of a sodium phenolate (B1203915) with a benzoic acid that has a halogen in the ortho position. up.pt

While the Ullmann condensation is a viable method, intermolecular acylation reactions to form benzophenones generally provide higher yields. up.pt Therefore, the diphenyl ether route is sometimes considered less prevalent than the benzophenone strategy. up.pt Nevertheless, improvements to the Ullmann reaction and the subsequent cyclization step have made this a valuable pathway for accessing specific xanthone derivatives. up.pt

Dehydrative cyclization is a fundamental transformation in the synthesis of many heterocyclic compounds, including xanthones. nih.gov In the context of xanthone synthesis, this technique most commonly refers to the ring-closing step of a 2,2'-dihydroxybenzophenone intermediate to form the dibenzo-γ-pyrone core. nih.govresearchgate.net This intramolecular dehydration expels a molecule of water to create the central oxygen-containing ring.

More broadly, methods that promote the removal of water to facilitate ring formation are central to xanthone synthesis. For example, the reaction of N-(2-hydroxyethyl)amides can be promoted by reagents like triflic acid (TfOH) to achieve dehydrative cyclization, forming oxazolines and generating water as the only byproduct. nih.gov While not a direct xanthone synthesis, this illustrates the principle of using strong acids or dehydrating agents to forge heterocyclic rings. Recently, copper-catalyzed dehydrogenative cyclization has emerged as a novel, atom-economic strategy for synthesizing xanthones from cyclohexyl(2-hydroxyphenyl)methanone precursors. researchgate.netfigshare.com

Targeted Synthesis of 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one and its Analogues

The synthesis of specifically substituted xanthones like this compound often requires multi-step sequences that utilize foundational methodologies but are tailored to introduce the desired functional groups at precise locations. This frequently involves the preparation of key intermediates that already contain some of the required substituents.

The compound 3,6-Dimethoxy-9H-xanthen-9-one is a valuable synthetic intermediate. bertin-bioreagent.com Its preparation can be envisioned through the classical condensation and cyclization pathways. For instance, a route analogous to the synthesis of 3,6-dihydroxyxanthone could be employed. researchgate.net This would involve the condensation of a suitably substituted salicylic acid with a dimethoxyphenol derivative.

A potential synthetic pathway could start with the reaction of 2-hydroxy-4-methoxybenzoic acid and 1,3-dimethoxybenzene. Using a reagent like Eaton's reagent, this condensation might proceed through a benzophenone intermediate, (2-hydroxy-4-methoxyphenyl)(2-hydroxy-4,6-dimethoxyphenyl)methanone, which would then undergo dehydrative cyclization to furnish a trimethoxyxanthone. Subsequent selective demethylation would be required to yield the target compound, this compound. The synthesis of related dimethoxyxanthones, such as 1,2-dimethoxy-9H-xanthen-9-one, has been achieved by cyclizing a 2-(3,4-dimethoxyphenoxy)benzoic acid intermediate, which is then deprotected to give the dihydroxyxanthone. mdpi.com This highlights the general strategy of synthesizing methoxylated intermediates that can be selectively deprotected to access hydroxylated targets.

Synthesis of Aminated Xanthone Derivatives

The introduction of nitrogen-containing functional groups into the xanthone skeleton is a key strategy for developing new bioactive compounds, as approximately 90% of drug candidates contain nitrogen. sciforum.net Various chemical routes are exploited to synthesize aminated xanthones, including nucleophilic substitution reactions and reductive amination. sciforum.netresearchgate.net

One common approach involves the reaction of a xanthone precursor bearing a good leaving group, such as a halogen, with a suitable amine. For instance, C-1 aminated xanthones can be synthesized via the reductive amination of a 9-oxo-9H-xanthene-1-carbaldehyde intermediate with appropriate amines. mdpi.com This method has been used to prepare a series of 3,4-dioxygenated xanthones with various cyclic amine moieties at the C-1 position, such as morpholine, piperazine (B1678402), and piperidine. mdpi.com Another strategy is the amination of bromoalkoxy-substituted xanthones. For example, 2-(2-bromoethoxy)-9H-xanthen-9-one can be reacted with various amines in the presence of potassium carbonate to yield the corresponding aminated derivatives. nih.gov

Reductive amination offers several advantages, including high yields and one-pot conversions, and allows for the introduction of aliphatic amines with a lower potential for the formation of reactive metabolites. sciforum.netresearchgate.net These synthetic strategies have been instrumental in creating libraries of N-containing xanthones for screening as potential therapeutic agents, such as p53:MDM2 inhibitors. sciforum.netresearchgate.net

Table 1: Examples of Synthetic Routes to Aminated Xanthones

| Precursor | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | Appropriate amine | C-1 aminated xanthone | mdpi.com |

| 2-(2-bromoethoxy)-9H-xanthen-9-one | Amine, K2CO3, n-propanol or toluene | 2-(2-aminoethoxy)-9H-xanthen-9-one derivative | nih.gov |

| 9-oxo-9H-xanthene-3,6-diyl bis(trifluoromethanesulfonate) | Primary or secondary amine | 3,6-diaminoxanthone | researchgate.net |

Preparation of Chlorinated Xanthone Derivatives

Chlorination of the xanthone nucleus is another important derivatization strategy, as the introduction of chlorine atoms can significantly modify the electronic properties and biological activity of the molecule. researchgate.netnih.gov Various methods have been developed for the synthesis of chlorinated xanthones, allowing for different substitution patterns on the scaffold. researchgate.net

A general two-step method for preparing chloro-substituted hydroxyxanthones involves an initial cyclodehydration to form the xanthone core, followed by an electrophilic substitution with a chlorinating agent. researchgate.net For example, a substituted phenol and a benzoic acid derivative can be reacted in the presence of Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) to yield a hydroxyxanthone. researchgate.netrsc.org This intermediate is then chlorinated using reagents such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). researchgate.net

This approach has been used to synthesize a series of novel chlorinated xanthones. For instance, 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one, a compound structurally related to this compound, was prepared and evaluated for its antimicrobial activity. researchgate.net The choice of chlorination method and reaction conditions is crucial for controlling the regioselectivity of the halogenation. researchgate.net

Methodologies for Polyhydroxylated Xanthone Synthesis

The synthesis of polyhydroxylated xanthones is of significant interest due to the potent biological activities often associated with this substitution pattern. researchgate.netresearchgate.net The classical Grover, Shah, and Shah reaction is a foundational method, involving the condensation of a phenol derivative with a salicylic acid derivative using zinc chloride in phosphoryl chloride. rsc.orgnih.gov However, this method has limitations, and modern approaches often utilize alternative catalysts. rsc.org

One effective modern reagent is Eaton's reagent (P₂O₅–MeSO₃H), which serves as a powerful acylation catalyst and dehydrating agent for the one-pot synthesis of hydroxyxanthones from phenols and benzoic acids. researchgate.netrsc.org Microwave-assisted synthesis catalyzed by rare earth metal triflates, such as Ytterbium(III) triflate (Yb(OTf)₃), has also been shown to be an efficient method for the condensation of substituted benzoic acids and phenols to form the xanthone core. rsc.org

Demethylation of methoxy-substituted xanthones is a common final step to yield polyhydroxylated derivatives. Reagents like aluminum chloride (AlCl₃) or hydroiodic acid are frequently used for this purpose. researchgate.net These synthetic routes provide access to a wide range of polyhydroxylated xanthones, enabling detailed studies of their biological properties. mdpi.com The number and position of hydroxyl groups are critical for activity, and QSAR studies have shown that an increased number of H-bonding substituents, such as hydroxyl groups, significantly improves the inhibitory activity against enzymes like α-glucosidase. researchgate.net

Strategic Derivatization for Structure-Activity Relationship (SAR) Studies

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can interact with a multitude of biological targets. nih.govmdpi.com Strategic derivatization is key to exploring the structure-activity relationships (SAR) of this scaffold, guiding the design of compounds with improved potency and selectivity. researchgate.netfrontiersin.org

Introduction of Specific Functional Groups on the Xanthone Skeleton

The biological activity of xanthone derivatives is highly dependent on the type, number, and position of functional groups attached to the dibenzo-γ-pyrone framework. mdpi.comnih.gov SAR studies have identified positions C-1, C-3, C-6, and C-8 as particularly important for modulating activity. nih.gov

Common modifications include:

Hydroxylation and Methoxylation: The presence and position of hydroxyl and methoxy (B1213986) groups are crucial. For example, a hydroxyl group ortho to the carbonyl function often contributes significantly to cytotoxicity in cancer cell lines. researchgate.net Simple oxygenated xanthones are classified based on the number of oxygen atoms, from mono- to hexa-oxygenated derivatives. mdpi.comnih.gov

Prenylation: The introduction of prenyl or geranyl groups is a common feature in many highly active natural xanthones. mdpi.com These lipophilic groups can enhance interaction with biological membranes and often dramatically increase anticancer activity. mdpi.comnih.gov

Glycosylation: Attaching sugar moieties (O- or C-glycosides) can improve the solubility and pharmacokinetic properties of xanthones. mdpi.commdpi.com Mangiferin, a C-glycosylated xanthone, is a well-known example with numerous biological activities. mdpi.com

Halogenation: As discussed previously, adding halogens like chlorine can alter the electronic distribution and lead to enhanced biological effects. researchgate.net

Amination: Introducing amino groups provides sites for hydrogen bonding and can lead to new pharmacological profiles. sciforum.netmdpi.com

These modifications are systematically introduced through various synthetic reactions to probe their effects on specific biological targets, such as protein kinases, topoisomerases, or cyclooxygenases. mdpi.com

Synthesis of Fluorescein (B123965) Analogues Utilizing Xanthone Scaffolds

The xanthone core is structurally related to the xanthene dye, fluorescein. This relationship is exploited in the synthesis of novel fluorescent probes and dyes. wisconsin.eduiscientific.org Methodologies have been developed to convert xanthone scaffolds into fluorescein analogues, which are valuable tools in molecular biology and medicinal chemistry. wisconsin.edu

A simple and efficient method to produce 3,6-dihydroxyxanthones, key precursors for fluorescein-type molecules, involves a Friedel-Crafts acylation and alkylation sequence, followed by cyclization. wisconsin.edu This process is mechanistically similar to the classic synthesis of fluorescein itself. wisconsin.edu More recently, modular synthetic approaches have been developed for creating fluorescein analogues with different bridging atoms. For example, thioxanthone 10,10-dioxides have been synthesized via a Pd-catalyzed sulfonylative homocoupling and then used as key intermediates to access sulfone-fluoresceins. nih.govsemanticscholar.orgacs.org These sulfone analogues exhibit absorption and emission maxima shifted into the red or far-red range, which is advantageous for biological imaging due to greater light penetration and lower phototoxicity. semanticscholar.orgacs.org The introduction of different bridging groups (e.g., SO₂, Si, C) into the xanthene core allows for the fine-tuning of the photophysical properties of the resulting dyes. nih.govsemanticscholar.org

Table 2: Comparison of Fluorescein and a Synthetic Analogue

| Compound Type | Core Structure | Bridging Atom at C9 | Typical Emission Range | Reference |

|---|---|---|---|---|

| Fluorescein | Xanthene | Oxygen | Green (~512 nm) | iscientific.org |

| Sulfone-Fluorescein | Thioxanthene S,S-Dioxide | SO₂ | Far-Red (>600 nm) | semanticscholar.org |

Creation and Diversification of Xanthone Compound Libraries for Research

To systematically investigate the therapeutic potential of xanthones and to perform comprehensive SAR studies, the creation of diverse compound libraries is essential. nih.govresearchgate.net Diversity-oriented synthesis strategies are employed to generate collections of structurally varied xanthones from common intermediates. nih.gov

These libraries are often built around a central xanthone scaffold, with diversity introduced through various appendage modifications. For example, starting from simple oxygenated xanthones like 3,4-dimethoxy-1-methyl-9H-xanthen-9-one, a series of transformations can be performed. nih.gov These include bromination of the methyl group, followed by substitution with different nucleophiles, or conversion of the methyl group into a carbaldehyde, which can then undergo further reactions like oxidation to a carboxylic acid or reductive amination. mdpi.comnih.gov

This approach allows for the rapid generation of numerous analogues with varied functional groups at specific positions. nih.gov These libraries are then screened against panels of biological targets, such as various cancer cell lines, bacterial or fungal strains, or specific enzymes, to identify lead compounds and elucidate SAR principles. nih.govresearchgate.netnih.gov For example, libraries of aminated xanthones have been created to explore their potential as p53-activating agents or as antimicrobial compounds. sciforum.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of Xanthones in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a molecule like 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one, a combination of 1H, 13C, and 2D-NMR experiments would be employed to assign all proton and carbon signals and establish connectivity.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. In a typical xanthone (B1684191) core, aromatic protons resonate in the downfield region (δ 6.0-8.0 ppm). The protons of the methoxy (B1213986) groups would appear as sharp singlets in the upfield region (δ 3.8-4.1 ppm), and the hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon (C-9) of the xanthen-9-one is characteristically found at a very downfield chemical shift (around δ 180 ppm). Carbons bearing hydroxyl and methoxy groups, as well as the other aromatic carbons, would have distinct chemical shifts that are influenced by their electronic environment.

2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in piecing together the fragments of the molecule and confirming the substitution pattern of the xanthone core.

To illustrate, the ¹H and ¹³C NMR data for a structurally similar compound, 1,5-dihydroxy-3,6-dimethoxy-2,7-diprenylxanthone , are presented below. unsri.ac.id

Interactive Data Table: ¹H and ¹³C NMR Data for 1,5-dihydroxy-3,6-dimethoxy-2,7-diprenylxanthone in CD₃OD unsri.ac.id

| Carbon No. | ¹³C NMR δ (ppm) | ¹H NMR δ (ppm), mult., J (Hz) |

| 1 | 159.78 | – |

| 2 | 112.14 | – |

| 3 | 164.19 | – |

| 4 | 89.90 | 6.50 |

| 4a | 155.93 | – |

| 4b | 143.85 | – |

| 5 | 136.74 | – |

| 6 | 149.82 | – |

| 7 | 133.52 | – |

| 8 | 116.55 | 7.61 |

| 8a | 117.13 | – |

| 9 | 180.38 | – |

| 9a | 103.58 | – |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₅H₁₂O₅), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The calculated exact mass for this compound is 272.0685 g/mol .

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is often characteristic of the compound class. For xanthones, common fragmentation pathways involve the loss of small neutral molecules such as carbon monoxide (CO), formaldehyde (B43269) (CH₂O) from methoxy groups, and methyl radicals (•CH₃). The analysis of these fragment ions in the mass spectrum provides valuable corroborative evidence for the proposed structure. For instance, the mass spectrum of the related compound 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one showed a molecular ion (M⁺) at m/z 286, consistent with its molecular formula C₁₆H₁₄O₅, and significant fragments corresponding to the loss of CHO, CH₂O, and CO. researchgate.net

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

The structure of this compound has been confirmed by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net This analysis would reveal the planar nature of the tricyclic xanthone core and the precise spatial orientation of the hydroxyl and methoxy substituents.

For a comparative understanding, the crystallographic data for 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one is presented. This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Interactive Data Table: Crystal Data and Structure Refinement for 1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.6405(5) |

| b (Å) | 7.5444(3) |

| c (Å) | 15.2341(6) |

| β (°) | 102.280(1) |

| Volume (ų) | 1307.26(9) |

| Z | 4 |

Application of Other Spectroscopic Techniques (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

A strong absorption band corresponding to the carbonyl (C=O) stretching of the xanthen-9-one core would be expected in the region of 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C-H stretching vibrations of the aromatic rings and methoxy groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether linkages of the methoxy groups would be observed in the 1000-1300 cm⁻¹ region. For example, the IR spectrum of 1-hydroxy-4-(3-methylbut-2-enyloxy)xanthone shows characteristic peaks at 3423 cm⁻¹ (-OH), and 1719 and 1701 cm⁻¹ (C=O). utar.edu.my

Investigations into the Biological Activities and Molecular Mechanisms of Action

Anti-Inflammatory Research Paradigms

Xanthones have demonstrated significant anti-inflammatory activity through various mechanisms, including the modulation of key signaling pathways and the regulation of immune cell responses.

Modulation of Key Inflammatory Signaling Pathways

Research has shown that xanthone (B1684191) compounds can influence major inflammatory pathways. nih.gov The biological effects of the xanthone core are often linked to the modulation of pro-inflammatory and anti-inflammatory cytokines. plantaedb.com Key signaling pathways implicated in the anti-inflammatory action of xanthones include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. plantaedb.com By controlling these pathways, xanthones can regulate the expression of various inflammatory mediators. mdpi.com For instance, some xanthones have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com

Impact on Macrophage Activation and Inflammatory Responses

Macrophages play a central role in initiating and resolving inflammation. Xanthone derivatives have been found to modulate macrophage activation and their subsequent inflammatory responses. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation, certain xanthones have been shown to inhibit the production of inflammatory mediators. For example, 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX) demonstrated an ability to reduce the synthesis of prostaglandin (B15479496) E2 (PGE2) and interleukin-6 (IL-6) in human macrophages.

Table 1: Effect of a Xanthone Derivative on Pro-inflammatory Mediators in LPS-Stimulated Human Macrophages

| Compound | Mediator | Inhibition (%) |

| 1,2-dihydroxy-9H-xanthen-9-one | Prostaglandin E2 (PGE2) | Data not specified |

| 1,2-dihydroxy-9H-xanthen-9-one | Interleukin-6 (IL-6) | Data not specified |

Antioxidant Research and Reactive Species Scavenging

The antioxidant properties of xanthones are a significant aspect of their biological activity, contributing to their protective effects against cellular damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

The xanthone scaffold, particularly when substituted with hydroxyl groups, is responsible for potent antioxidant activity. mdpi.com These compounds can directly neutralize ROS, thereby mitigating oxidative stress. mdpi.com Oxidative stress is implicated in a variety of pathological conditions and the aging process. mdpi.com For example, 1,2-dihydroxy-9H-xanthen-9-one has been noted for its radical-scavenging and metal-chelating activities. mdpi.com It has also been shown to mitigate rotenone-induced oxidative stress in macrophages by up to 40%, highlighting its mitochondrial antioxidant activity. mdpi.com

Mechanisms of Reactive Nitrogen Species (RNS) Scavenging

Similar to their effects on ROS, xanthones are also involved in scavenging RNS. mdpi.com The overproduction of both ROS and RNS contributes to oxidative damage to cellular components, including lipids, proteins, and nucleic acids, and is involved in the pathophysiology of inflammation. mdpi.com The ability of xanthones to neutralize these reactive species is a key component of their antioxidant and anti-inflammatory effects.

Investigation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. unich.it The activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. unich.it Several studies have demonstrated that xanthone derivatives can modulate the Nrf2 pathway. nih.govunich.it For instance, α- and γ-mangostin, well-known natural xanthones, have shown anti-inflammatory and antioxidant effects through the modulation of the Nrf2 pathway. unich.it The activation of Nrf2 in immune cells, such as macrophages, can attenuate inflammation. unich.it Research on a library of synthetic and natural xanthones has confirmed a strong relationship between the xanthone scaffold and Nrf2 activation as a response to oxidative stress and inflammation. unich.it

Table 2: Investigated Xanthone Derivatives and their Biological Activities

| Compound Name | Biological Activity |

| 1,2-dihydroxy-9H-xanthen-9-one | Anti-inflammatory, Antioxidant |

| α-mangostin | Anti-inflammatory, Antioxidant, Nrf2 activator |

| γ-mangostin | Anti-inflammatory, Antioxidant, Nrf2 activator |

Antimicrobial Research Focus

Comprehensive searches for scientific literature concerning the specific antimicrobial activities of 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one did not yield specific results. While the broader class of xanthones, which are characterized by a 9H-xanthen-9-one scaffold, has been a subject of extensive antimicrobial research, data focusing solely on the this compound derivative is not available in the public domain based on the conducted searches. The following sections detail the specific areas where research is currently lacking for this particular compound.

Antibacterial Activities against Pathogenic Strains

No studies detailing the in vitro or in vivo antibacterial efficacy of this compound against specific pathogenic bacterial strains were identified. Consequently, data regarding its spectrum of activity, minimum inhibitory concentrations (MICs), and minimum bactericidal concentrations (MBCs) against pathogens such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa are not available.

Antifungal Activities and Mechanisms (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

Specific research on the antifungal properties of this compound is not documented in the available literature. While other xanthone derivatives have been investigated for their potential to inhibit fungal growth, sometimes through mechanisms like the disruption of ergosterol biosynthesis, no such studies have been published for this specific compound. researchgate.net Therefore, its activity against fungal pathogens such as Candida albicans or Aspergillus fumigatus remains uncharacterized.

Inhibition of Microbial Efflux Pumps and Biofilm Formation

There is no available research data on the capacity of this compound to act as an inhibitor of microbial efflux pumps or to prevent the formation of bacterial biofilms. The potential of this compound to reverse multidrug resistance by blocking efflux pumps or to interfere with the complex process of biofilm development has not been explored in published studies.

Disruption of Quorum-Sensing Systems

Investigations into the effect of this compound on bacterial quorum-sensing (QS) systems have not been reported. Quorum sensing is a cell-to-cell communication process that regulates virulence in many pathogenic bacteria, and its disruption is a modern approach to antimicrobial therapy. However, the potential for this specific xanthone derivative to interfere with QS signaling pathways is currently unknown.

Studies on Antimycobacterial Activity

No dedicated studies on the antimycobacterial activity of this compound were found. While various xanthone derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, this particular compound has not been a subject of such investigations. ptfarm.plnih.govresearchgate.net

Antitumor Research Approaches

There is a lack of published research on the antitumor properties of this compound. The potential of this compound to exhibit cytotoxic activity against cancer cell lines, to induce apoptosis, or to interfere with cancer-related signaling pathways has not been investigated in the scientific literature. While other xanthones have been studied for their anticancer potential, no such data is available for this specific derivative.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Xanthone derivatives have been investigated for their ability to inhibit a variety of enzymes.

There are no studies in the available scientific literature that specifically evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound. AChE inhibitors are a primary treatment strategy for Alzheimer's disease. While numerous synthetic and natural xanthones have been explored as potential AChE inhibitors, with structure-activity relationships indicating the importance of substituents on the xanthone scaffold, the specific activity of this compound in this context has not been determined.

No research has been published on the potential for this compound to act as an inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The investigation of xanthone derivatives for this particular enzymatic inhibition is not a widely reported area of study, and no data currently exist for this compound.

Other Pharmacological Activities under Academic Investigation (e.g., Vasodilator Effects)

Comprehensive searches of academic literature and scientific databases did not yield specific studies investigating the vasodilator effects of this compound. Research into the pharmacological activities of this particular xanthone derivative is an emerging field, and as such, its effects on vascular tone and blood vessel diameter have not yet been characterized.

While the broader class of xanthones has been explored for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, specific data on the vasodilator potential of this compound are not available in the current body of scientific literature. nih.govnih.govresearchgate.net The diverse pharmacological profiles of other xanthone derivatives suggest that individual compounds within this class can possess unique biological activities. mdpi.comnih.gov However, extrapolation of these activities to this compound is not scientifically valid without direct experimental evidence.

Therefore, the potential for this compound to act as a vasodilator remains an open area for future academic investigation. Further research, including in vitro and in vivo studies, would be necessary to determine if this compound exhibits any effects on the vascular system.

Structure Activity Relationship Sar and Computational Chemistry Studies

Correlating Structural Features with Observed Biological Activity

The dibenzo-γ-pyrone nucleus of the xanthone (B1684191) scaffold serves as a versatile template for chemical modification. The biological profile of these compounds can be significantly altered by the introduction of substituents such as hydroxyl, methoxy (B1213986), prenyl, and other side chains. Key positions on the xanthone core that have been identified as critical for influencing biological activity include C-1, C-3, C-6, and C-8. mdpi.com

The presence and location of hydroxyl groups on the xanthone scaffold are paramount in determining the biological efficacy of these compounds, particularly their anticancer properties. ijcea.orgnih.gov Studies have systematically evaluated how hydroxyl substitution affects activity, revealing clear SAR trends.

Research assessing the anticancer activity of various hydroxyxanthones against human breast cancer cells (T47D) highlighted the critical importance of a hydroxyl group at the C-3 position. ijcea.org For instance, 3-hydroxyxanthone was found to be the most potent among several mono- and poly-hydroxylated derivatives. The hydroxyl group at the 3-position confers stronger anticancer activity than one at the 1-position. ijcea.org This suggests that the specific location of this group is crucial for the molecule's interaction with its biological target.

Interestingly, the number of hydroxyl groups also modulates activity. Monohydroxyxanthones, specifically 3-hydroxyxanthone, demonstrated more potent anticancer effects than corresponding di-, tri-, and tetrahydroxyxanthones. ijcea.org This indicates that while hydroxylation is important, an optimal number and arrangement of these groups are necessary for maximal activity.

Computational studies using the G3(MP2)//B3LYP method have provided insights into the structural and energetic properties of monohydroxyxanthone isomers. nih.govnih.gov These studies help in understanding the relative thermodynamic stability of different isomers, which can influence their biological availability and reactivity. nih.gov For 1-hydroxyxanthone, the predominant conformation involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which contributes to its stability. nih.gov

Table 1: Anticancer Activity of Hydroxyxanthones against T47D Breast Cancer Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Xanthone | >200 |

| 1-Hydroxyxanthone | >200 |

| 3-Hydroxyxanthone | 100.19 |

| 1,3-Dihydroxyxanthone | 155.80 |

| 3,6-Dihydroxyxanthone | 171.70 |

| 1,3,6-Trihydroxyxanthone | 120.69 |

| 1,3,6,7-Tetrahydroxyxanthone | >200 |

Data sourced from a study on the effect of hydroxyl groups on the anticancer activity of xanthone derivatives. ijcea.org

Methoxy groups, such as those present in 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one, also play a significant role in modulating the biological activity of the xanthone core. The electronic effects of methoxy substituents can alter the reactivity and binding affinity of the molecule.

The position of methoxy groups can have differential effects. For example, in studies of certain cyclic organoselenium compounds designed to mimic glutathione (B108866) peroxidase, a para-methoxy substituent was found to enhance activity due to its mesomeric (electron-donating) effect, while a meta-substituent had little impact. nih.gov Conversely, an ortho-methoxy group led to a significant reduction in activity, possibly due to steric hindrance or coordination effects. nih.gov While this study was not on xanthones directly, it illustrates the position-dependent influence of methoxy groups on the reactivity of aromatic systems.

In the context of xanthones, it has been observed that a methoxy group at the C-7 position can negatively influence the inhibition of cyclin-dependent kinase 4 (CDK4). mdpi.com However, this negative effect can be counteracted by other structural features, such as the hydroxylation of an isoprenyl side chain. mdpi.com This highlights the interplay between different substituents on the xanthone scaffold. The presence of a methoxy group at the C-5 position has been noted in synthetic xanthone analogues exhibiting topoisomerase II inhibitory activities comparable to the drug etoposide. up.pt

Modifications involving the attachment of various side chains to the xanthone nucleus are a key strategy for enhancing biological potency and tuning the pharmacological profile. nih.gov Prenylation, the addition of isoprenyl groups, is a common modification in naturally occurring xanthones and is crucial for their biological activity. mdpi.com

Structure-activity relationship studies indicate that prenylation at the C-8 position is particularly important for the anticancer and antibacterial activity of xanthones. mdpi.com For example, the presence of prenyl groups at C-2 and C-8, combined with tri-hydroxylation at C-1, C-3, and C-6, significantly improves antibacterial activity. mdpi.com Furthermore, the presence of a larger geranyl (C10) unit at C-8 can lead to even greater potency. mdpi.com

Synthetic modifications have explored a wide range of side chains. The introduction of aminoalkanolic chiral side chains has been shown to be an effective strategy for developing new antimicrobial agents. nih.gov The antimicrobial effect is thought to arise from the penetration of the hydrophobic chains into the bacterial membrane, where cationic moieties interact with membrane phospholipids, leading to cell disruption. nih.gov SAR studies on synthetic xanthone derivatives have also shown that the inhibitory activity against cancer cell lines can be dependent on the nature and position of substituents in the side chain. up.pt

Advanced SAR Methodologies

To navigate the complex chemical space of xanthone derivatives and to accelerate the discovery of new drug candidates, advanced computational methodologies are increasingly being employed. These methods provide a systematic way to analyze SAR data and build predictive models.

Matched Molecular Pair (MMP) analysis is a powerful cheminformatics tool used to study how small, specific structural changes in a molecule affect its properties, including biological activity. wikipedia.orgdepth-first.com An MMP is defined as a pair of compounds that differ only by a single, well-defined structural transformation. f1000research.com By analyzing large datasets of such pairs, medicinal chemists can identify chemical modifications that consistently lead to desired changes in activity. depth-first.comresearchgate.net

This methodology has been applied to libraries of synthetic xanthone derivatives to understand their SAR for antioxidant and anti-inflammatory activities. mdpi.com In a study on inflamed human macrophages, MMP analysis was used to evaluate a library of polyphenolic and aminated xanthone derivatives. The analysis revealed which structural transformations were most likely to increase, decrease, or have no effect on the biological activity being studied. mdpi.com This approach allows for the systematic mining of experimental data to extract SAR rules that can guide the design of new analogues. nih.gov

Table 2: Conceptual Application of MMP Analysis in Xanthone SAR

| Transformation (Fragment A >> Fragment B) | Effect on Activity | Interpretation |

|---|---|---|

| H >> Cl | No significant change | Halogenation at this position may not be critical for receptor binding. |

| OCH₃ >> OH | Increased activity | Demethylation to a free hydroxyl group may introduce a key hydrogen bonding interaction. |

| H >> C(=O)OC | Decreased activity | Addition of a bulky ester group may cause steric hindrance at the active site. |

This table represents a conceptual example of how MMP analysis is used to derive SAR rules from experimental data. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For xanthone derivatives, QSAR models have been successfully developed to predict their anticancer and anti-tuberculosis activities. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure (e.g., electronic, steric, and lipophilic properties). jmolekul.com Then, statistical methods like multiple linear regression (MLR) are used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.govjmolekul.com

Several QSAR studies on xanthones have identified key molecular descriptors that are significantly correlated with anticancer activity. These include:

Dielectric Energy: Relates to the distribution of charge within the molecule. nih.gov

Hydroxyl Group Count: Reinforces the importance of this functional group. nih.gov

LogP: The logarithm of the partition coefficient, which measures the molecule's lipophilicity. nih.govnih.govresearchgate.net

Net Atomic Charges: The charges on specific atoms (e.g., qC1, qC2, qC3) can be critical for interactions with biological targets. nih.govresearchgate.netresearchgate.net

These validated QSAR models serve as powerful tools for the virtual screening of large compound libraries and for the in-silico design of novel xanthone derivatives with potentially improved biological activity, thereby reducing the time and cost associated with drug discovery. nih.govnih.gov

Table 3: Key Molecular Descriptors Identified in QSAR Models for Xanthones

| QSAR Study Focus | Key Correlated Descriptors | Reference |

|---|---|---|

| Anticancer Activity (Topoisomerase IIα) | Dielectric energy, Hydroxyl group count, LogP, Shape index, Solvent-accessible surface area | nih.gov |

| Cytotoxic Activity (HepG2 cells) | Volume, Mass, Surface area, LogP, Dipole moment, HOMO/LUMO energy, Atomic net charges | jmolekul.com |

| Cytotoxic Activity (WiDR cells) | Net atomic charges (qC1, qC2, qC3), Dipole moment, LogP | nih.govresearchgate.net |

In Silico Approaches and Molecular Modeling

In silico methods, including molecular docking and computational screening, have become indispensable tools in the exploration of xanthone derivatives for therapeutic applications. These computational techniques provide valuable insights into the molecular interactions between small molecules, like this compound, and their biological targets, guiding the design and synthesis of more potent and selective compounds.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., MDM2-p53, acetylcholinesterase)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial in understanding the binding mechanism and affinity of potential drug candidates. While specific docking studies on this compound are not extensively documented in publicly available research, studies on structurally related xanthone derivatives provide a strong basis for predicting its potential interactions with key therapeutic targets such as the MDM2-p53 interface and acetylcholinesterase.

MDM2-p53 Interaction:

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical target in cancer therapy. nih.gov Inhibition of this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net The xanthone scaffold has been identified as a promising framework for the development of MDM2-p53 interaction inhibitors. researchgate.netnih.gov

For instance, a study focusing on 3,4-dioxygenated xanthones demonstrated their potential as a basis for novel p53 activators. researchgate.net Molecular hybridization approaches, combining the xanthone core with chemical features of known MDM2-p53 inhibitors, have led to the identification of potent compounds. researchgate.net In silico docking studies of these aminated xanthone derivatives have been performed to predict their binding poses within the MDM2 protein, highlighting key interactions with amino acid residues. researchgate.net Although direct data for this compound is unavailable, the general findings for the 3,4-dioxygenated xanthone scaffold suggest that it could also effectively bind to the hydrophobic cleft of MDM2.

Table 1: Molecular Docking Insights of Xanthone Derivatives as MDM2-p53 Inhibitors

| Xanthone Derivative Class | Key Findings from Docking Studies | Potential for this compound |

|---|---|---|

| 3,4-Dioxygenated Xanthones | The scaffold is a promising starting point for designing MDM2-p53 inhibitors. researchgate.net | The subject compound, with its 3-hydroxy and 4-methoxy substitutions, fits this structural class and may exhibit similar potential. |

| Aminated Xanthones | Coupling amine-containing motifs of known inhibitors to the xanthone core can yield potent p53 activators. researchgate.net | Further modification of the this compound structure with appropriate amine groups could enhance its activity. |

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.comnih.gov Xanthones have emerged as a significant class of AChE inhibitors. tandfonline.comnih.gov

Integrative in silico and in vitro studies on new synthetic xanthones have revealed their potential to inhibit AChE. tandfonline.com Molecular docking simulations using tools like AutoDock have been employed to investigate the binding modes of these compounds within the active site of AChE. tandfonline.comresearchgate.net These studies often reveal that xanthones can interact with key residues in the catalytic active site and the peripheral anionic site of the enzyme. For example, one study identified a synthetic xanthone, designated as 5a, as a potent AChE inhibitor with a low binding energy of -12.32 kcal/mol. tandfonline.comresearchgate.net Molecular dynamics simulations further confirmed the stability of the xanthone within the AChE active site. tandfonline.com While this data is not specific to this compound, the shared xanthone core suggests a similar mechanism of action could be possible.

Table 2: Molecular Docking Results for a Potent Synthetic Xanthone AChE Inhibitor

| Compound | Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|---|

| Xanthone 5a | Acetylcholinesterase (AChE) | AutoDock 4.2.2 | -12.32 | Binds to key residues in the AChE binding site. tandfonline.com |

Computational Resources and Cheminformatics in Xanthone Discovery

The discovery and development of new drugs based on the xanthone scaffold heavily rely on a variety of computational resources and cheminformatics tools. frontiersin.orgnih.gov These approaches facilitate the entire drug discovery pipeline, from initial hit identification to lead optimization. frontiersin.orgnih.gov

Computational methods are instrumental in creating and managing libraries of natural and synthetic xanthones. nih.gov Cheminformatics plays a crucial role in analyzing the physicochemical and structural properties of these compounds. nih.gov Tools are used to calculate properties that predict a compound's "drug-likeness," helping to prioritize candidates for further investigation. frontiersin.org

Virtual screening is a powerful computational technique used to screen large libraries of compounds against a specific biological target. nih.gov This can involve both ligand-based methods, which search for molecules similar to known active compounds, and structure-based methods, such as the molecular docking simulations discussed previously. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are also employed to build models that predict the biological activity of xanthone derivatives based on their structural features. nih.gov

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of xanthone derivatives. frontiersin.org This early assessment of a compound's pharmacokinetic and safety profile is essential for identifying promising drug candidates and avoiding costly failures in later stages of development.

Table 3: Key Computational Resources in Xanthone Research

| Computational Approach | Application in Xanthone Discovery | Examples of Software/Tools |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of xanthones to target proteins. tandfonline.comnih.gov | AutoDock, Discovery Studio (LibDock) tandfonline.comresearchgate.netnih.gov |

| Molecular Dynamics | Simulates the dynamic behavior and stability of xanthone-protein complexes. researchgate.nettandfonline.com | GROMACS researchgate.nettandfonline.com |

| Cheminformatics | Manages chemical data, analyzes structural properties, and predicts drug-likeness. frontiersin.orgnih.gov | ChemSketch, SwissADME frontiersin.org |

| QSAR | Develops models to predict the biological activity of xanthones based on their structure. nih.gov | Various statistical software packages |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. frontiersin.org | SwissADME frontiersin.org |

Future Research Directions and Emerging Applications of Xanthones

Design and Synthesis of Next-Generation Therapeutic Agents Based on Xanthone (B1684191) Scaffolds

The future design of xanthone-based therapeutics will concentrate on enhancing efficacy, improving selectivity, and overcoming challenges like poor solubility and drug resistance. A key strategy involves the modification of the core xanthone structure to create derivatives with optimized pharmacological profiles.

One promising approach is the development of mitochondrial-targeted xanthones. By attaching moieties like the triphenylphosphonium (TPP) cation to a natural xanthone such as α-mangostin, researchers can direct the compound specifically to the mitochondria of cancer cells. nih.gov This targeted delivery enhances cytotoxicity against malignant cells by one order of magnitude compared to the parent compound, demonstrating a powerful strategy for increasing anticancer potential. nih.gov

Another innovative direction is the conjugation of the xanthone nucleus with other bioactive molecules, such as amino acids. This strategy aims to improve both the pharmacodynamic and pharmacokinetic properties of the resulting compounds. mdpi.com The introduction of chiral moieties is also being explored to enhance potency and selectivity, as enantioselectivity can be crucial in the early stages of drug development. mdpi.com

Furthermore, structure-based design is being employed to create xanthones that target specific non-canonical DNA structures, such as G-quadruplexes (G4), which are implicated in cancer. acs.org By synthesizing derivatives with functionalized side-arms, researchers can achieve significant selectivity for G4 DNA over standard double-stranded DNA, opening new avenues for anticancer therapeutics. acs.org The planar xanthone core is predicted to interact with the G-tetrad, while flexible side chains can engage with the grooves, stabilizing the G4-compound complex. acs.org

Table 1: Strategies for Next-Generation Xanthone Therapeutic Agents

| Strategy | Rationale | Example | Reference |

|---|---|---|---|

| Mitochondrial Targeting | Enhance anticancer potential and selectivity by directing the drug to cancer cell mitochondria. | Attaching a triphenylphosphonium (TPP) cation to α-mangostin. | nih.gov |

| Bio-conjugation | Improve pharmacodynamic and pharmacokinetic properties. | Conjugating xanthone scaffolds with amino acids. | mdpi.com |

| Targeting G-Quadruplexes | Develop selective anticancer agents by stabilizing G4 DNA structures. | Synthesizing xanthone derivatives with functionalized piperazine (B1678402) moieties. | acs.org |

| Functional Group Modification | Enhance biological activity through strategic substitutions. | Introducing halogen or epoxypropyl groups to the xanthone core. | mdpi.comresearchgate.net |

Exploration of Novel Biological Targets and Signaling Pathways for Xanthone Intervention

While many biological targets for xanthones have been identified, future research will aim to uncover novel molecular interactions and signaling pathways to broaden their therapeutic applications. Current knowledge indicates that xanthones can modulate multiple pathways involved in cancer and inflammation, but a deeper understanding is needed. nih.govmdpi.com

Identified targets include protein kinases, cyclooxygenase, and topoisomerases, which are critical in cancer cell proliferation. mdpi.com Xanthones have also been shown to activate apoptosis through caspase proteins and influence the activity of key proteins like Bax and Bcl-2. mdpi.comresearchgate.net A significant area of interest is the modulation of transcription factors. For instance, certain xanthone derivatives can activate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, a key regulator of cellular response to oxidative stress and inflammation. nih.gov

Future studies will likely focus on less-explored areas. The effect of xanthones on altered cancer metabolism is one such frontier that remains poorly exploited. mdpi.com Additionally, identifying specific protein kinase targets with greater precision will be crucial. Computational studies have predicted that xanthone derivatives may target a network of kinases, including MAPK1, ERBB2, and ABL1, which are involved in various cancers. frontiersin.org Verifying these interactions experimentally could lead to the development of highly specific kinase inhibitors.

The investigation into how xanthones disrupt protein-protein interactions is also a burgeoning field. For example, certain derivatives have been designed to inhibit the interaction between MDM2 and the tumor suppressor p53, thereby activating p53 and inhibiting cancer cell growth. nih.gov Exploring other critical protein-protein interactions as potential targets for xanthone intervention represents a significant opportunity for drug discovery.

Development of Innovative and Sustainable Synthetic Routes for Xanthone Production

The synthesis of xanthones has traditionally relied on classical methods like the Grover, Shah, and Shah reaction and the cyclodehydration of 2,2'-dihydroxybenzophenones. nih.gov While effective, these methods often require harsh conditions. The increasing demand for environmentally friendly processes is driving the development of innovative and sustainable synthetic routes.

Recent advancements have focused on "green chemistry" approaches. researchgate.net This includes the use of less hazardous reagents and solvents, as well as developing more efficient, atom-economical reactions. For instance, palladium-catalyzed reactions and domino-type reactions have emerged as powerful tools for xanthone synthesis. researchgate.net

A particularly innovative approach involves the use of visible-light photoredox catalysis. This metal-free method allows for the photocatalytic oxidation of the benzylic methylene (B1212753) position in 9H-xanthene to the corresponding xanthone using molecular oxygen as the oxidant. mdpi.com This process is highly efficient and environmentally benign, representing a significant step towards sustainable chemical production.

Furthermore, research into the biosynthetic pathways of xanthones in plants and microorganisms can inspire novel synthetic strategies. frontiersin.orgnih.gov Understanding the enzymatic processes that lead to the formation of the xanthone core could enable the development of biocatalytic or synthetic biology approaches for their production, offering a highly sustainable alternative to traditional chemical synthesis. frontiersin.org

Table 2: Comparison of Synthetic Routes for Xanthones

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Methods | e.g., Cyclodehydration of 2,2'-dihydroxybenzophenones. | Well-established and versatile. | Often requires harsh conditions (strong acids, high temperatures). | nih.gov |

| Palladium-Catalyzed Reactions | Cross-coupling reactions to form key C-C or C-O bonds. | High efficiency and functional group tolerance. | Use of expensive and potentially toxic heavy metal catalysts. | researchgate.net |

| Visible-Light Photocatalysis | Metal-free oxidation of 9H-xanthene using light and O2. | Environmentally friendly, mild conditions, high yield. | Substrate scope may be limited. | mdpi.com |

| Biosynthesis/Synthetic Biology | Utilizing enzymes or engineered microbes for production. | Highly sustainable, potential for novel structures. | Complex pathway elucidation and optimization required. | frontiersin.orgnih.gov |

Integration of Advanced "Omics" Technologies in Xanthone Research for Systems-Level Understanding

The integration of advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize xanthone research. These high-throughput approaches provide a systems-level understanding of how xanthones function within a biological context, from elucidating their biosynthesis in nature to revealing their mechanisms of action in human cells. nih.govfrontiersin.org

In the realm of natural product discovery, metabolomics-guided approaches are being used to identify novel xanthones from sources like endophytic fungi. nih.gov By comparing the metabolic profiles of microorganisms grown under different conditions (e.g., co-cultures), researchers can pinpoint unique compounds produced through the activation of dormant biosynthetic gene clusters (BGCs). nih.gov This has already led to the discovery of new dimeric xanthones. nih.gov

Genomics and transcriptomics are crucial for understanding and manipulating the biosynthetic pathways of xanthones in medicinal plants. frontiersin.orgfrontiersin.org By sequencing the genomes of xanthone-producing organisms, scientists can identify the genes and enzymes responsible for their synthesis. This knowledge can then be applied in synthetic biology to engineer microorganisms for the sustainable production of high-value xanthones. frontiersin.org

In pharmacology, proteomics and metabolomics can be used to uncover the molecular targets and pathways affected by xanthone treatment. For example, quantitative proteomics can identify changes in protein expression in cancer cells after exposure to a xanthone derivative, revealing the specific pathways that are perturbed. This provides a more comprehensive view of the drug's mechanism of action than traditional targeted assays.

Sophisticated Analytical Methodologies for Xanthone Detection and Quantification in Complex Biological Systems

The development of sensitive, accurate, and robust analytical methods is essential for all aspects of xanthone research, from quality control of natural extracts to pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with various detectors remains a cornerstone for xanthone analysis. oup.comnih.gov

Validated reversed-phase HPLC methods using UV or photodiode array (PDA) detectors are commonly employed for the quantification of specific xanthones in different matrices, including plant extracts and nanoparticle formulations. researchgate.netoup.comnih.gov These methods are validated according to international guidelines for specificity, linearity, accuracy, and precision. researchgate.netoup.comnih.gov

For more complex analyses and unambiguous identification, mass spectrometry (MS) is indispensable. Techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) provide not only quantitative data but also structural information, confirming the identity of known xanthones and helping to elucidate the structures of new ones. nih.gov

Future developments will likely focus on increasing throughput and sensitivity. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers faster analysis times and lower limits of detection, which is crucial for quantifying low-level metabolites in biological fluids. mdpi.com Furthermore, the development of methods for analyzing xanthones within cellular compartments will be vital for understanding their subcellular distribution and mechanism of action.

Table 3: Analytical Techniques for Xanthone Analysis

| Technique | Application | Key Features | Reference |

|---|---|---|---|

| UV-Vis Spectrophotometry | Quantification of total xanthones in extracts. | Simple, cost-effective, rapid. | nih.govresearchgate.net |

| HPLC-UV/PDA | Separation and quantification of individual xanthones. | Robust, reproducible, widely available. | oup.comnih.gov |

| LC-MS/MS | Identification and sensitive quantification in complex matrices (e.g., biological fluids). | High specificity, structural information, low detection limits. | nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.